Cas no 16347-60-7 (3-Phenylquinazolin-4(3H)-one)
3-Phenylquinazolin-4(3H)-one Chemical and Physical Properties
Names and Identifiers
-
- 3-Phenylquinazolin-4(3H)-one
- PhenylHquinazolinone
- 3-Phenyl-4(3H)-quinazolinone
- 3-phenyl-4-(3H)Quinazolinone
- 3-phenylquinazolin-4-one
- 3-Phenyl-3H-chinazolin-4-on
- 3-phenyl-3H-quinazolin-4-one
- 3-PHENYL-4-[3H]QUINAZOLINONE
- 3-phenyl-quinazolin-4(3H)-one
- 4eh2
- 4-Oxo-3-phenyl-3,4-dihydro-chinazolin
- 3-Phenyl-4-quinazolinone
- 3-Phenyl-4-quinazolone
- 3-PHENYL-4(3H)-QUINAZOLINE
- 3-phenyl-3,4-dihydroquinazolin-4-one
- 4-KETO-3-PHENYL-3,4-DIHYDROQUINAZOLINE
- AS-38244
- 16347-60-7
- SR-01000391780
- Z57234601
- 0OK
- CS-0186851
- A810479
- MFCD00024102
- SR-01000391780-1
- 4(3H)-Quinazolinone, 3-phenyl-
- 4(3H)-Quinazolinone,3-phenyl-
- Q27451285
- AKOS000541071
- J-513044
- SCHEMBL9953323
- FT-0637356
- DTXSID60354859
- STL168705
- DB-043561
-
- MDL: MFCD00024102
- Inchi: 1S/C14H10N2O/c17-14-12-8-4-5-9-13(12)15-10-16(14)11-6-2-1-3-7-11/h1-10H
- InChI Key: WAIHFZPSLVDBRV-UHFFFAOYSA-N
- SMILES: O=C1C2C=CC=CC=2N=CN1C1C=CC=CC=1
Computed Properties
- Exact Mass: 222.07900
- Monoisotopic Mass: 222.079313
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 320
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 32.7
Experimental Properties
- Color/Form: Not determined
- Density: 1.19
- Melting Point: 138-140°C
- Boiling Point: 391.1°C at 760 mmHg
- Flash Point: 190.3°C
- Refractive Index: 1.646
- PSA: 34.89000
- LogP: 2.38570
- Solubility: Not determined
3-Phenylquinazolin-4(3H)-one Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36/37/39
- Risk Phrases:R36/37/38
3-Phenylquinazolin-4(3H)-one Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Phenylquinazolin-4(3H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM142634-25g |
3-Phenylquinazolin-4(3H)-one |
16347-60-7 | 98% | 25g |
$296 | 2021-08-05 | |
| Fluorochem | 218886-1g |
3-Phenylquinazolin-4(3H)-one |
16347-60-7 | 98% | 1g |
£81.00 | 2022-03-01 | |
| Fluorochem | 218886-5g |
3-Phenylquinazolin-4(3H)-one |
16347-60-7 | 98% | 5g |
£245.00 | 2022-03-01 | |
| Fluorochem | 218886-25g |
3-Phenylquinazolin-4(3H)-one |
16347-60-7 | 98% | 25g |
£734.00 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD15167-1g |
3-Phenylquinazolin-4(3H)-one |
16347-60-7 | 98% | 1g |
¥156.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD15167-5g |
3-Phenylquinazolin-4(3H)-one |
16347-60-7 | 98% | 5g |
¥635.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD15167-25g |
3-Phenylquinazolin-4(3H)-one |
16347-60-7 | 98% | 25g |
¥2506.0 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FD001-200mg |
3-Phenylquinazolin-4(3H)-one |
16347-60-7 | 98% | 200mg |
97.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FD001-5g |
3-Phenylquinazolin-4(3H)-one |
16347-60-7 | 98% | 5g |
902.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FD001-1g |
3-Phenylquinazolin-4(3H)-one |
16347-60-7 | 98% | 1g |
265.0CNY | 2021-07-14 |
3-Phenylquinazolin-4(3H)-one Suppliers
3-Phenylquinazolin-4(3H)-one Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 3-Phenylquinazolin-4(3H)-one
Recent Advances in the Study of 3-Phenylquinazolin-4(3H)-one (CAS: 16347-60-7) in Chemical Biology and Pharmaceutical Research
3-Phenylquinazolin-4(3H)-one (CAS: 16347-60-7) is a heterocyclic compound that has garnered significant attention in recent years due to its diverse pharmacological properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activities, and mechanisms of action, as reported in recent literature. The compound's unique quinazolinone scaffold makes it a promising candidate for drug development, particularly in the areas of anticancer, antimicrobial, and anti-inflammatory therapies.
Recent studies have explored novel synthetic routes for 3-Phenylquinazolin-4(3H)-one, aiming to improve yield and purity while reducing environmental impact. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a green chemistry approach using catalytic methods, which achieved a 92% yield under mild conditions. This advancement is critical for scalable production, addressing one of the key challenges in transitioning from laboratory synthesis to industrial-scale manufacturing.
In terms of biological activity, 3-Phenylquinazolin-4(3H)-one has shown remarkable potential as a kinase inhibitor. A 2024 study in Bioorganic & Medicinal Chemistry Letters identified its strong inhibitory effects against EGFR (epidermal growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2), with IC50 values in the nanomolar range. These findings suggest its potential application in targeted cancer therapies, particularly for non-small cell lung cancer and glioblastoma, where these receptors play crucial roles in tumor progression.
The compound's antimicrobial properties have also been extensively investigated. Research published in the European Journal of Medicinal Chemistry (2023) demonstrated its efficacy against multidrug-resistant Staphylococcus aureus strains, with a minimum inhibitory concentration (MIC) of 2 μg/mL. Molecular docking studies revealed that the compound interacts with the bacterial DNA gyrase binding site, providing insights into its mechanism of action and opportunities for structural optimization to enhance potency.
Beyond its direct therapeutic applications, 3-Phenylquinazolin-4(3H)-one has emerged as a valuable scaffold for chemical biology studies. A recent Nature Chemical Biology publication (2024) highlighted its use as a chemical probe to investigate cellular signaling pathways. The compound's ability to selectively modulate specific protein-protein interactions makes it a powerful tool for understanding complex biological networks and identifying new drug targets.
Despite these promising developments, challenges remain in the clinical translation of 3-Phenylquinazolin-4(3H)-one derivatives. Current research is focusing on improving pharmacokinetic properties, particularly oral bioavailability and metabolic stability. Several research groups are employing structure-activity relationship (SAR) studies to optimize the core structure while maintaining its therapeutic efficacy. These efforts are expected to yield clinical candidates in the near future.
In conclusion, 3-Phenylquinazolin-4(3H)-one (CAS: 16347-60-7) represents a versatile scaffold with significant potential in pharmaceutical development. The recent advances in its synthesis, biological evaluation, and mechanistic understanding underscore its importance in chemical biology and drug discovery. Future research directions should focus on translational studies to bridge the gap between bench discoveries and clinical applications, potentially leading to novel therapeutics for various diseases.
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